Methyl 3-((2-nitrophenyl)amino)propanoate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 3-((2-nitrophenyl)amino)propanoate” is determined by its molecular formula, C10H12N2O4 . The InChI code for this compound is 1S/C10H12N2O4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 224.22 . The storage temperature should be kept in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Antimalarial Activity
Methyl 3-((2-nitrophenyl)amino)propanoate has been studied in the context of antimalarial activity. Research by Werbel et al. (1986) demonstrated the synthesis and evaluation of related compounds, which showed significant antimalarial potency against Plasmodium berghei in mice. These studies also revealed promising activity against resistant strains of parasites and encouraging pharmacokinetic properties, indicating potential for clinical trials in humans (Werbel et al., 1986).
Peptide Synthesis
This compound and its derivatives have been explored in peptide synthesis. The molecular and crystal structures of related compounds, such as ortho-nitrophenyl esters, have been investigated for their role in peptide synthesis. The peculiar conformation of these compounds and their implications for peptide synthesis were discussed by Crisma and Toniolo (2002) (Crisma & Toniolo, 2002).
Enzyme Assays
The compound has relevance in enzyme assays, specifically in the context of alkaline phosphatase activity. Research has shown its use in optimized assays, with studies exploring factors like pH, phosphorylatable acceptor, and temperature for standardizing methods to determine alkaline phosphatase activity in human serum (Thompson et al., 1981), (Bretaudiere et al., 1977).
Nonlinear Optical Applications
This compound has been studied for its potential in nonlinear optical applications. Zhang et al. (1994) reported the growth of large single crystals of methyl-(2,4-dinitrophenyl)-aminopropanoate for this purpose. The study demonstrated a novel solution crystal growth technique and discussed the crystal's morphology and solvent relationship (Zhang et al., 1994).
Biological Applications
The biological applications of organotin(IV) derivatives of this compound have been explored. Shahid et al. (2006) synthesized new organotin(IV) derivatives and evaluated their antibacterial and antifungal activities. The study highlighted the potential of these compounds in biological applications, with a focus on their antimicrobial properties (Shahid et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-(2-nitroanilino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(13)6-7-11-8-4-2-3-5-9(8)12(14)15/h2-5,11H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUWUSMSFPYYES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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